7-Fluoroisoquinoline-1-carboxylic acid

Overview

Description

Synthesis Analysis

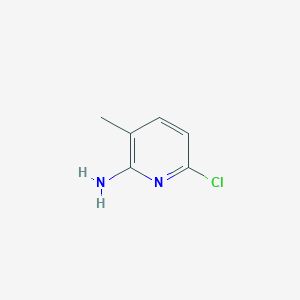

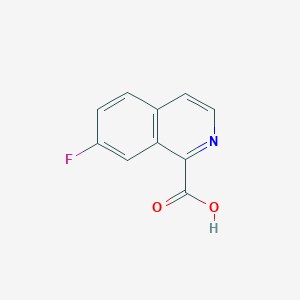

The synthesis of 7-fluoroisoquinoline-1-carboxylic acid can be achieved using different methods. One method uses 5-fluoro-2-methylbenzoic acid as a raw material . Another method involves the reaction of 7-fluoro-1-bromoisoquinoline with trimethylnitrile silane to generate 7-fluoro-1-cyanoisoquinoline, which is then hydrolyzed to produce this compound .Molecular Structure Analysis

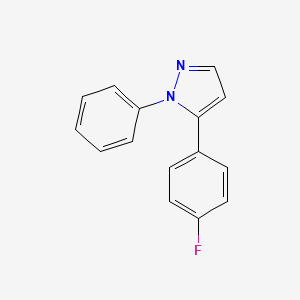

The molecular structure of this compound consists of a carboxyl functional group (CO2H) attached to a fluoroisoquinoline ring. The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H6FNO2) and molecular weight (191.16 g/mol). Carboxylic acids, in general, have certain characteristic properties, such as the ability to form hydrogen bonds, which can affect their physical properties .Scientific Research Applications

Antimycobacterial Activities

Novel fluoroquinolones synthesized from 7-Fluoroisoquinoline-1-carboxylic acid derivatives have shown potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis and multi-drug-resistant strains. These compounds inhibit the supercoiling activity of DNA gyrase, essential for bacterial DNA replication, indicating their potential as therapeutic agents against tuberculosis (Senthilkumar et al., 2009).

Antibacterial Properties

Research into various derivatives of this compound has revealed a broad spectrum of antibacterial properties. These include effectiveness against both Gram-positive and Gram-negative bacteria, showcasing the versatility of these compounds in addressing bacterial infections. Such studies underscore the potential of these derivatives in developing new antibacterial agents (Koga et al., 1980; Sánchez et al., 1988).

Antitumor and Immunomodulatory Effects

Some derivatives of this compound have been studied for their antitumor properties and immunosuppressive effects, indicating their potential application in cancer therapy and management of autoimmune diseases. For instance, certain tetrahydronaphthyridine derivatives have shown potent RORγt inverse agonistic activity, with promising results in animal models of autoimmune diseases (Kono et al., 2018).

Synthesis and SAR Studies

Comprehensive synthesis and structure-activity relationship (SAR) studies of this compound derivatives have contributed significantly to the understanding of their antibacterial activities. These studies have led to the discovery of novel compounds with enhanced activity against resistant bacterial strains, providing a pathway for the development of new antibacterial drugs (Frigola et al., 1994).

Future Directions

While specific future directions for 7-Fluoroisoquinoline-1-carboxylic acid are not mentioned in the search results, research in the field of carboxylic acid derivatives is rapidly developing . This includes the exploration of novel inhibitors that target dual steps in cell wall synthesis and understanding the interactions of quinolones with their dual targets .

Mechanism of Action

Target of Action

7-Fluoroisoquinoline-1-carboxylic acid, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, namely DNA gyrase and topoisomerase IV . These enzymes are vital for bacterial replication, making them effective targets for antimicrobial drugs .

Mode of Action

The compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The action of this compound affects the biochemical pathways related to DNA synthesis and replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these pathways, leading to the cessation of bacterial replication .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by its Log Po/w values, which range from 1.4 to 2.49 .

Result of Action

The result of the compound’s action is the inhibition of bacterial replication, leading to the death of bacterial cells . By disrupting the normal functioning of DNA gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, which is a crucial step in bacterial proliferation .

properties

IUPAC Name |

7-fluoroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEOGRISHUBJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)